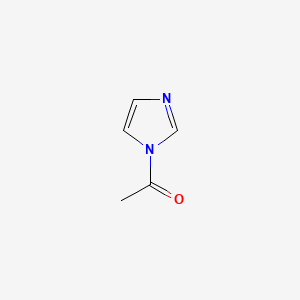

N-Acetylimidazole

説明

Synthesis Analysis

The synthesis of N-acetylimidazole derivatives involves a range of chemical reactions tailored to introduce specific functional groups or structural features. For instance, the synthesis of 2-acetylimidazo[4,5-b]pyridine and its reactions with aromatic amines, sulfur, and carboxylic acid hydrazides lead to the formation of new imidazo[4,5-b]pyridine derivatives with diverse substituents (Bukowski et al., 1999). Another example includes the use of 1-acetylimidazole combined with Er(OTf)3 as a Lewis acid catalyst for the efficient and selective acetylation of primary hydroxyl groups and amino groups, showcasing its versatility in selective functional group transformations (Nardi et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for understanding its reactivity and interaction with various substrates. For example, the acid-catalyzed formation of tricyclic N,S-acetals in the imidazolinone series, based on the use of N-acyliminium ion cascade reactions, showcases the complex structural transformations possible with this compound derivatives (Pesquet et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, altering the structure and properties of biomolecules. For example, its reaction with pepsin and pepsinogen leads to changes in proteolytic activity, highlighting its potential for modifying enzyme activities (Perlmann, 1966). Furthermore, its role in the acetylation of polysaccharides by ionic liquids underlines its impact on the processing of biomaterials (Zweckmair et al., 2015).

科学的研究の応用

1. Effects on Oxytocin Binding

N-Acetylimidazole has been studied for its effects on hormone-receptor interactions. For instance, Zhao et al. (1990) discovered that this compound suppresses the binding of oxytocin to its receptor in bovine mammary tissue. This suppression appears to result from a decrease in the affinity of the hormone for its receptor, with acetylation of oxytocin, rather than its receptors, being responsible for the decreased binding (Zhao, Gorewit, & Currie, 1990).

2. Impact on Enzyme Activity

This compound has been utilized to study the role of tyrosyl residues in enzyme activity. Cacace et al. (1976) observed that this compound can selectively and reversibly acetylate tyrosyl residues in rabbit muscle glycogen phosphorylase b, affecting the enzyme's activity in the presence of allosteric activators (Cacace, Prisco, & Zito, 1976).

3. Acetylation of Pepsin and Pepsinogen

Perlmann's (1966) research demonstrates that this compound reacts with both pepsin and its zymogen, pepsinogen, altering their proteolytic activities. These changes can be reversed by deacetylation, indicating the significance of tyrosine residues in the conformational characteristics of these proteins (Perlmann, 1966).

4. Effects on ATPase Activity

Masiak and D'Angelo (1975) explored the impact of this compound on ATPase activities in human erythrocytes. Their findings suggest that acetylation of a tyrosyl residue at the ATP binding site of the (Na+ plus K+)-dependent ATPase leads to alterations in ATPase activities, which are reversible upon deacetylation (Masiak & D'Angelo, 1975).

5. Modifications of Proteins and Toxins

This compound has been applied in the study of protein and toxin modifications. For example, Youle et al. (1981) used this compound to O-acetylate ricin, a plant seed toxin, which influenced its binding and toxicity. This provided insights into the design of hybrid toxins and their cell entry mechanisms (Youle, Murray, & Neville, 1981).

6. Chemical Modification of Multicatalytic Proteinase Complex

Yu, Pereira, and Wilk (1991) investigated the effect of this compound on the bovine pituitary multicatalytic proteinase complex (MPC), finding that it alters the activity of certain components of the MPC, indicating a role in the regulation of protein degradation (Yu, Pereira, & Wilk, 1991).

7. Selective Acetylation of Small Biomolecules

Nardi et al. (2017) reported a selective procedure for the acetylation of primary hydroxyl and amino groups in bioactive compounds using this compound, highlighting its utility in the synthesis of modified biomolecules (Nardi et al., 2017).

作用機序

特性

IUPAC Name |

1-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHYIVKEECZGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062440 | |

| Record name | 1H-Imidazole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2466-76-4 | |

| Record name | 1-(1H-Imidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1H-imidazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMP8X1Y11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

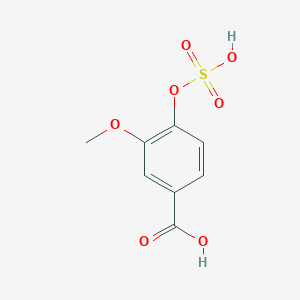

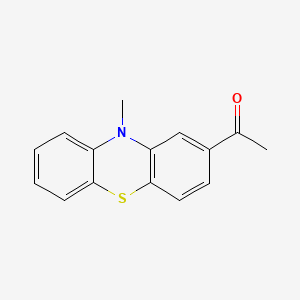

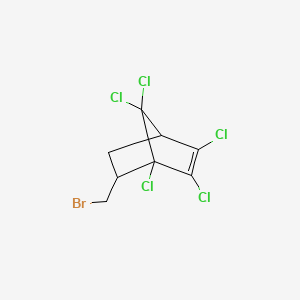

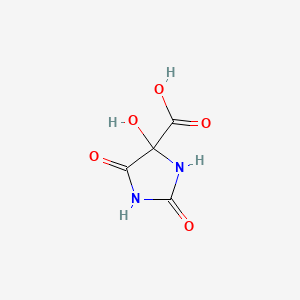

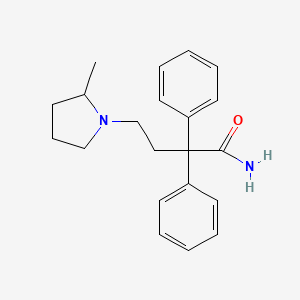

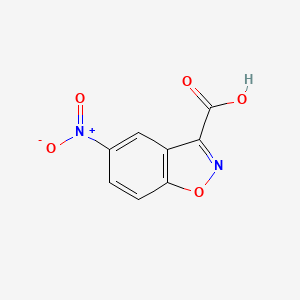

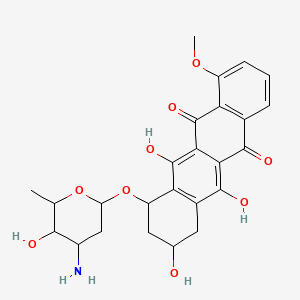

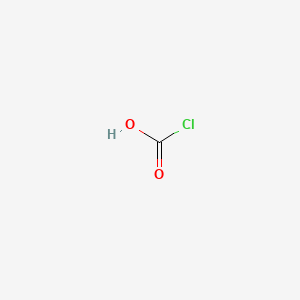

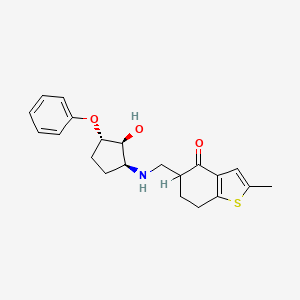

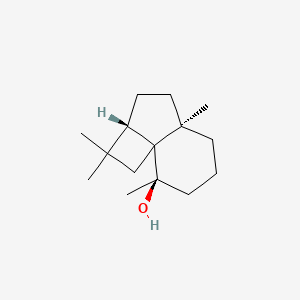

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of N-acetylimidazole in proteins?

A1: this compound primarily targets tyrosine residues in proteins, leading to O-acetylation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Can this compound modify other amino acid residues besides tyrosine?

A2: Yes, although tyrosine is the primary target, this compound can also react with lysine residues, especially at higher concentrations or under denaturing conditions like in the presence of urea. [, , , , , , ]

Q3: Is the modification of tyrosine residues by this compound reversible?

A3: Yes, the O-acetylation of tyrosine residues by this compound is reversible. Treatment with hydroxylamine can remove the acetyl group, restoring the original tyrosine residue. [, , , , , , , , , , , ]

Q4: How does the modification of tyrosine residues by this compound affect protein function?

A4: The effect of tyrosine modification on protein function depends on the specific protein and the role of the modified tyrosine residues. It can lead to:

- Loss of enzymatic activity: Observed in enzymes like prostaglandin H synthase, the human placental H+ pump, the serotonin transporter, and others. This is often due to the modification of tyrosine residues directly involved in catalysis or substrate binding. [, , , , , , , , , , , , , , , , , , , , , ]

- Altered binding affinity: Observed in proteins like human growth hormone, ricin D, and the bovine prolactin receptor, resulting in decreased binding to their respective receptors or ligands. [, , , ]

- Conformational changes: Can occur, leading to altered protein stability, aggregation, or changes in protein-protein interactions, as seen in alpha-crystallin and manganese stabilizing protein. [, , , ]

Q5: How does the presence of substrates or ligands affect this compound’s action on proteins?

A5: The presence of substrates or ligands during this compound treatment can protect specific tyrosine residues involved in substrate/ligand binding from being modified. This protection can help identify functionally important tyrosine residues in the protein. [, , , , , , , ]

Q6: Can this compound distinguish between exposed and buried tyrosine residues in a protein?

A6: Yes, the accessibility of tyrosine residues to this compound depends on their location within the protein structure. Exposed tyrosine residues are modified more readily, while buried residues may require higher reagent concentrations or denaturing conditions for modification. [, , , ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C5H6N2O, and its molecular weight is 110.11 g/mol.

Q8: What are some spectroscopic techniques used to characterize this compound and its reaction with proteins?

A8: Several spectroscopic techniques are employed:

- UV-Vis Spectroscopy: Used to monitor the acetylation reaction, as this compound and acetylated tyrosine residues have characteristic absorbance changes in the UV region. [, , , , , , ]

- Fluorescence Spectroscopy: Used to study conformational changes in proteins upon modification, as tyrosine and tryptophan fluorescence can be sensitive to their environment. [, , , ]

- EPR Spectroscopy: Used to investigate the effect of this compound on metalloproteins, as modification can alter the metal binding site and its spectroscopic properties. []

- NMR Spectroscopy: Can be used to confirm the structure of this compound, monitor the reaction progress, and potentially identify the modified residues in proteins. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)